Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate
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Description
Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate is a complex organic compound . It is a part of the substituted pyridines group, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves a ring cleavage methodology reaction. This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Multi-component Synthesis
A five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate and aromatic aldehydes leads to the synthesis of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a novel tandem Mannich-enamine-substitution sequence. This process demonstrates the compound's utility in complex heterocyclic syntheses, indicating its potential for generating diverse chemical libraries for further biological evaluation (Raja & Perumal, 2006).
Heterocyclic Compounds Synthesis
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate's reactivity was explored, producing a variety of heterocyclic compounds. This study emphasizes the compound's versatile reactivity profile, useful for synthesizing novel heterocycles with potential pharmacological activities (Al-Taifi et al., 2020).
Domino Annulation Reactions
L-proline-catalyzed domino annulation reactions using ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate showcased the synthesis of highly substituted thieno[3,2-c]thiopyran derivatives. This highlights the compound's utility in catalyzed reactions to access densely functionalized heterocycles, which could have significant biological applications (Indumathi & Perumal, 2010).
Antimycobacterial Agents
A four-component reaction involving ethyl-3-oxo-4-(arylsulfanyl)butanoate produced novel tetrahydro-pyridine esters, which upon dehydrogenation yielded functionalized pyridines. These heterocycles were tested for in vitro activity against Mycobacterium tuberculosis, showcasing the potential therapeutic applications of compounds synthesized using ethyl 2-[(2-oxopropyl)sulfanyl]acetate or related chemicals (Raju et al., 2010).
Properties
IUPAC Name |
ethyl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-24-18(23)11-25-19-16(10-20)15(9-17(22)21-19)14-7-5-13(6-8-14)12(2)3/h5-8,12,15H,4,9,11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMHSVRFDEKCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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